5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide typically involves the following steps:
Quinoline Derivative Formation: The brominated intermediate is then reacted with 2-methylquinoline-8-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline moiety, which can be oxidized to quinoline N-oxide or reduced to tetrahydroquinoline.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) for deprotonation and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products Formed
Substitution: Products include various substituted furan derivatives depending on the nucleophile used.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties due to the presence of the furan and quinoline moieties, which are known to exhibit biological activity.
Biological Research: It is used as a probe in biological assays to study the interaction of quinoline derivatives with various biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to antibacterial and antifungal effects . Additionally, the furan ring can form reactive intermediates that interact with cellular proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with a different substitution pattern on the phenyl ring.
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: A compound with a thiazole ring instead of a quinoline ring.
Uniqueness
5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide is unique due to the presence of both the furan and quinoline moieties, which confer distinct biological activities. The combination of these two heterocyclic systems in a single molecule provides a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C15H11BrN2O2 |
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Molecular Weight |
331.16 g/mol |
IUPAC Name |
5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-5-6-10-3-2-4-11(14(10)17-9)18-15(19)12-7-8-13(16)20-12/h2-8H,1H3,(H,18,19) |
InChI Key |
PILPZUFXYCXLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)Br)C=C1 |
Origin of Product |
United States |
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